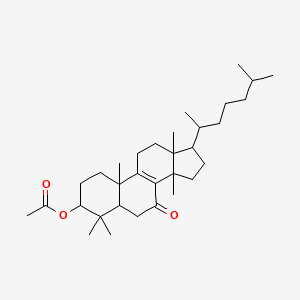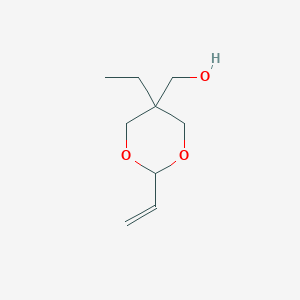
(4-Methoxyphenyl)carbamothioyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)carbamothioyl cyanide is an organic compound with the molecular formula C9H8N2OS It is a derivative of cyanothioformamide and features a methoxy group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)carbamothioyl cyanide typically involves the reaction of 4-methoxyaniline with carbon disulfide and potassium cyanide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with cyanide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)carbamothioyl cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the cyanide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxyphenyl)carbamothioyl cyanide has several applications in scientific research:
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)carbamothioyl cyanide involves its interaction with various molecular targets. It can inhibit enzymes by binding to active sites or interacting with key functional groups. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)acetonitrile
- (4-Methoxyphenyl)thiourea
- (4-Methoxyphenyl)cyanamide
Uniqueness
(4-Methoxyphenyl)carbamothioyl cyanide is unique due to its combination of a methoxy group and a cyanothioformamide moiety.
Propriétés
Numéro CAS |
4968-41-6 |
|---|---|
Formule moléculaire |
C9H8N2OS |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1-cyano-N-(4-methoxyphenyl)methanethioamide |
InChI |
InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)11-9(13)6-10/h2-5H,1H3,(H,11,13) |
Clé InChI |
JSNTULLDGTWAAQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


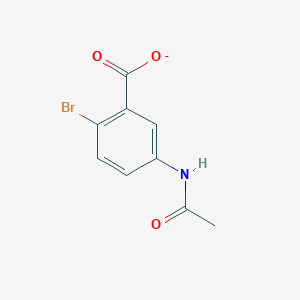
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
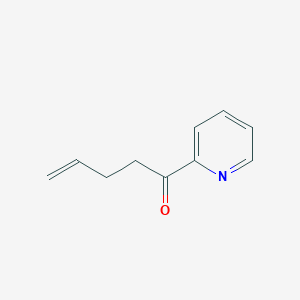
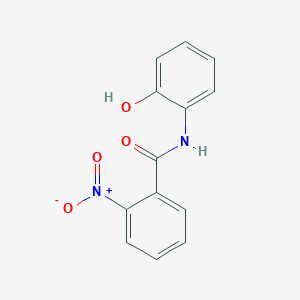


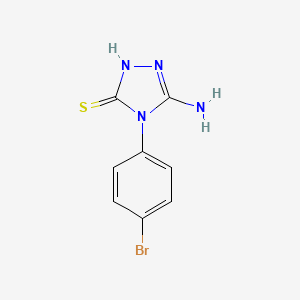
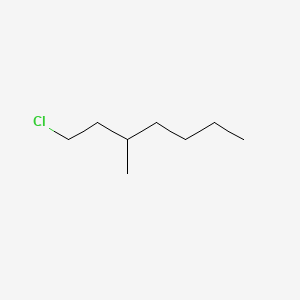
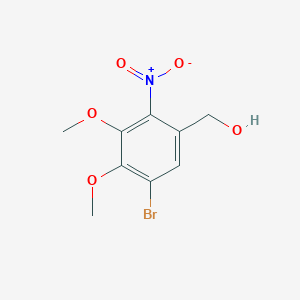
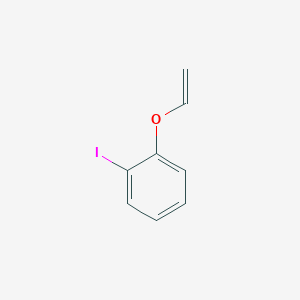
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)
